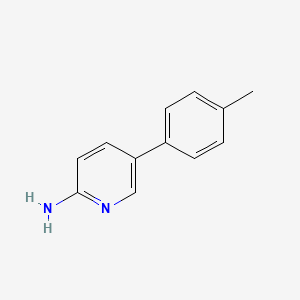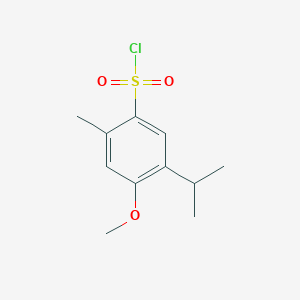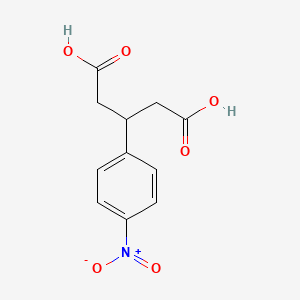
4-(3-氟苯基)-1H-吡唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported . Also, new derivatives have been obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters is a known reaction .科学研究应用
癌症激酶活性
- 一项研究发现,4-(3-氟苯基)-1H-吡唑-5-胺衍生物对重要的癌症激酶表现出活性。具体而言,一种衍生物对Src、B-Raf wt、B-Raf V600E、EGFR和VEGFR-2表现出纳摩尔级别的活性,使其成为抗癌项目的潜在引物(Abu Thaher et al., 2012)。
晶体结构分析
- 对一种与4-(3-氟苯基)-1H-吡唑-5-胺密切相关的化合物的晶体结构进行了分析,揭示了其构象和通过各种分子间相互作用形成超分子结构的潜力(Abdel-Wahab et al., 2013)。
抗菌活性
- 1,5-二芳基吡唑的新颖衍生物,包括类似于4-(3-氟苯基)-1H-吡唑-5-胺的衍生物,表现出显著的抗菌和抗真菌活性,针对各种病原体,表明它们在开发新的抗微生物药物方面具有潜力(Ragavan et al., 2010)。
合成和分子结构
- 对与4-(3-氟苯基)-1H-吡唑-5-胺密切相关的吡唑烯化合物的合成和分子结构的研究提供了有关其构象和在材料科学和药物设计中的潜在应用的见解(Loh et al., 2013)。
双重拮抗剂的开发
- 一项研究描述了一种针对5HT7/5HT2受体的强效双重拮抗剂的开发,涉及一种与4-(3-氟苯基)-1H-吡唑-5-胺在结构上相似的化合物,突显了其在神经精神药物开发领域的重要性(LiangJimmy et al., 2011)。
荧光化学传感器的开发
- 涉及一种类似于4-(3-氟苯基)-1H-吡唑-5-胺的化合物的研究导致了一种选择性荧光开启化学传感器的开发,用于Al3+和Zn2+,展示了其在环境监测和诊断中的潜在应用(Gao et al., 2018)。
作用机制
Target of Action
It’s worth noting that fluorophenyl groups are often used in the synthesis of compounds for suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known that fluorophenyl groups can participate in suzuki–miyaura coupling , where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
It’s known that compounds involved in suzuki–miyaura coupling can affect various biochemical pathways .
Result of Action
It’s known that compounds involved in suzuki–miyaura coupling can have various effects at the molecular and cellular level .
生化分析
Biochemical Properties
4-(3-Fluorophenyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with androgen receptors, exhibiting antagonistic properties This interaction is crucial as it can influence the regulation of genes associated with androgen response
Cellular Effects
The effects of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of prostate cancer cell lines, such as LNCaP and PC-3, by downregulating the expression of prostate-specific antigen (PSA) This compound also influences cell signaling pathways, potentially affecting gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, 4-(3-Fluorophenyl)-1H-pyrazol-5-amine exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to androgen receptors, inhibiting their activity and subsequently affecting the expression of androgen-responsive genes This inhibition can lead to a decrease in cell proliferation and other downstream effects
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine over time in laboratory settings are critical factors in understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine in in vitro and in vivo studies has demonstrated sustained inhibitory effects on cell proliferation and gene expression, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant inhibitory effects on cell proliferation and gene expression without causing adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. It is essential to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4-(3-Fluorophenyl)-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and glucuronidation . These metabolic processes are crucial for the compound’s elimination from the body and can influence its overall bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the prostate, where it exerts its inhibitory effects on androgen receptors . Understanding the transport mechanisms and distribution patterns of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with androgen receptors and other biomolecules . Post-translational modifications and targeting signals may direct 4-(3-Fluorophenyl)-1H-pyrazol-5-amine to specific cellular compartments, influencing its overall efficacy and function.
属性
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONYBEHEKIRSMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(NN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602564 |
Source


|
| Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301373-68-2 |
Source


|
| Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)
![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)





![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)

